

voclosporin AURA-LV study outcomes interpretation

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Compound Focus: Voclosporin

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AURA-LV Study Outcomes at a Glance

Outcome Measure	Low-Dose Voclosporin (23.7 mg BID)	High-Dose Voclosporin (39.5 mg BID)	Placebo (with MMF & Steroids)
Primary Endpoint: Complete Renal Remission (CRR) at Week 24 [1]	32.6% (29/89)	27.3% (24/88)	19.3% (17/88)
CRR at Week 48 (Secondary Endpoint) [1]	Significantly greater than placebo (precise % not stated)	Significantly greater than placebo (precise % not stated)	Baseline comparator
Serious Adverse Events (SAEs) [1]	More than placebo	More than placebo	Fewer
Deaths [1]	11.2% (10/89)	2.3% (2/88)	1.1% (1/88)

Detailed Study Methodology

For researchers interpreting these results, a detailed understanding of the trial's design is critical.

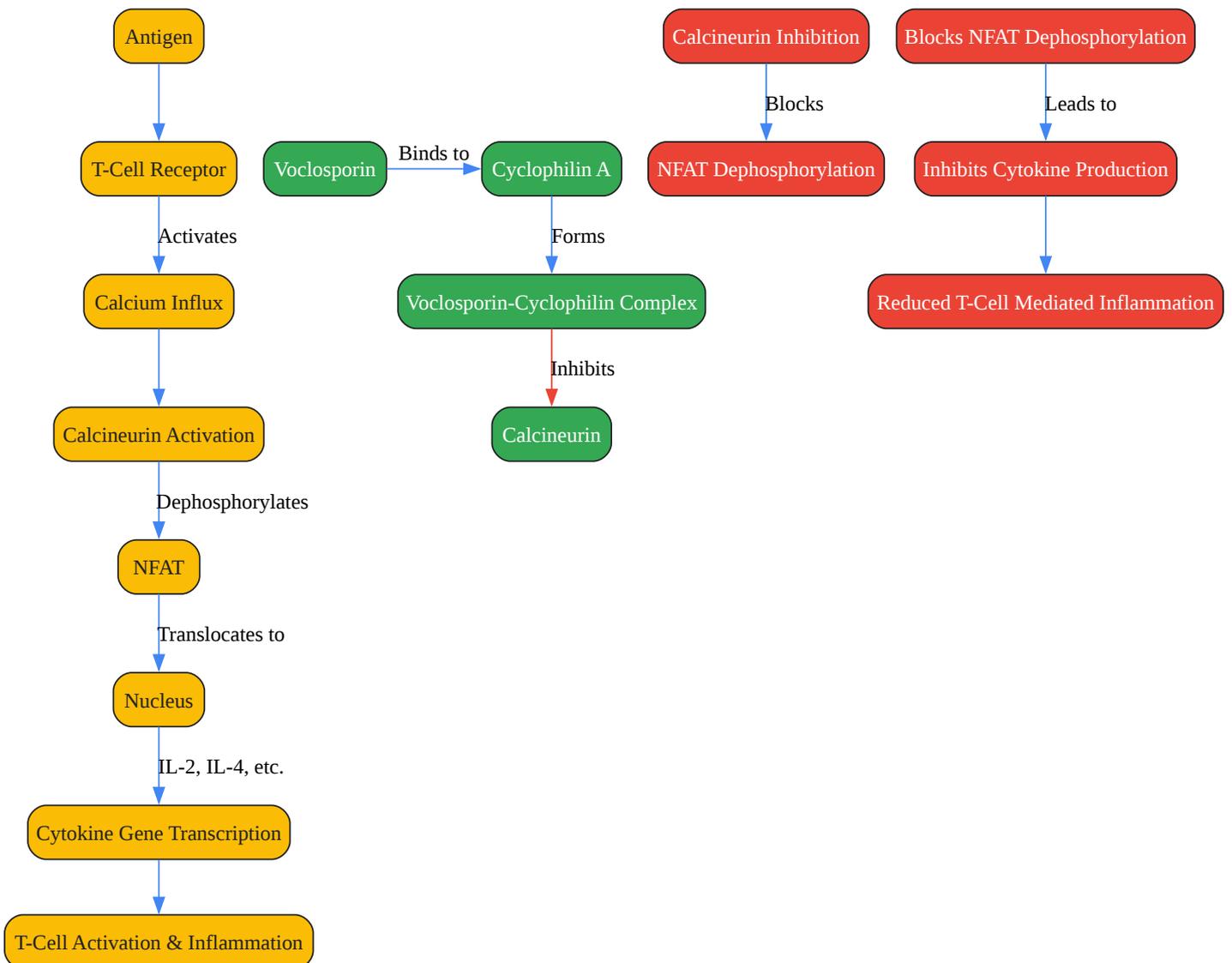
- **Trial Design:** A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study across 79 centers in 20 countries [1].
- **Patient Population:** 265 adults with active lupus nephritis, confirmed by kidney biopsy (Class III, IV, or V) [1] [2].
- **Treatment Regimens:** Patients were randomized 1:1:1 to one of three groups, all administered in combination with **mycophenolate mofetil (MMF, 2 g/day)** and **rapidly tapered low-dose oral corticosteroids** [1]:
 - Low-dose **voclosporin** (23.7 mg twice daily)
 - High-dose **voclosporin** (39.5 mg twice daily)
 - Placebo
- **Primary & Secondary Endpoints:**
 - **Primary:** Complete Renal Remission (CRR) at 24 weeks. CRR was stringently defined as [1]:
 - Urine protein-to-creatinine ratio (UPCR) of ≤ 0.5 mg/mg
 - Stable renal function (estimated Glomerular Filtration Rate, eGFR, ≥ 60 mL/min/1.73 m² or no confirmed decrease $>20\%$ from baseline)
 - Sustained, low dose steroids
 - No rescue medication
 - **Secondary:** CRR at 48 weeks [1].

Interpretation and Context for Researchers

The AURA-LV data should be viewed as a foundational proof-of-concept that informed the subsequent successful Phase 3 program.

- **Efficacy Signal:** The study successfully met its primary objective, demonstrating a statistically significant improvement in CRR with the low-dose **voclosporin** regimen over standard of care alone at 24 weeks (OR=2.03) [1]. This established the 23.7 mg BID dose as the viable regimen for future studies.
- **Safety Consideration:** The higher mortality rate in the low-dose group was a notable finding [1]. Subsequent investigations and the Phase 3 AURORA 1 study, which used the same low dose, did not show this imbalance, suggesting the AURA-LV finding may have been a chance event [3]. The integrated safety data from AURA-LV and AURORA 1 showed comparable serious adverse events between **voclosporin** and control arms (20.8% vs. 21.3%) [3].
- **Mechanistic Insight:** **Voclosporin** is a novel calcineurin inhibitor (CNI) with a dual mechanism: it suppresses T-cell activation and cytokine production, and directly stabilizes podocytes in the kidney, reducing proteinuria [4] [5]. A single carbon extension on the cyclosporine backbone gives it more

potent binding to calcineurin and a more predictable metabolic profile, potentially explaining its efficacy and the reduced need for therapeutic drug monitoring [4] [6] [7].



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*Figure 1: Mechanism of Action of **Voclosporin**. **Voclosporin** forms a complex with cyclophilin A that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key step in the transcription of pro-inflammatory cytokines and T-cell activation [4] [6].*

Comparative Analysis with Standard of Care

Later analyses pooled data from AURA-LV and the Phase 3 AURORA 1 study, providing a more robust picture of **voclosporin**'s value. A post-hoc analysis against the EULAR/ERA treatment targets showed that **voclosporin** significantly increased the likelihood of achieving early and deep proteinuria reduction, a key predictor of long-term renal outcomes [2].

- **Proteinuria Reduction:** More patients on **voclosporin** achieved $\geq 25\%$ UPCR reduction at 3 months (78.4% vs 62.4%) and $\geq 50\%$ reduction at 6 months (66.0% vs 47.0%) [2].
- **CRR at 1 Year:** In the AURORA 1 study, the CRR rate at 52 weeks was 40.8% for **voclosporin** vs. 22.5% for the control group (OR=2.65) [8] [2].
- **Modern Treatment Paradigm:** A propensity score analysis suggested that a **voclosporin-based triple therapy** (with low-dose MMF and steroids) offered a better safety profile and earlier proteinuria reduction compared to older, high-dose glucocorticoid-based regimens [9] [5].

The AURA-LV study was a pivotal dose-finding trial that proved the concept of adding low-dose **voclosporin** to background therapy for lupus nephritis. Its findings paved the way for the confirmatory Phase 3 AURORA 1 trial and highlight the importance of targeted, dual-mechanism agents in managing this serious condition.

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References

1. A randomized, controlled double-blind study comparing the ... [pubmed.ncbi.nlm.nih.gov]
2. Voclosporin Is Effective in Achieving Proteinuria Treatment ... [acrabstracts.org]

3. AURA-LV and AURORA Trials Facts [lupus.org]
4. Voclosporin: Unique Chemistry, Pharmacology and ... [pmc.ncbi.nlm.nih.gov]
5. Aurinia Presents Breadth of Data from AURORA Clinical ... [auriniapharma.com]
6. Voclosporin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
7. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]
8. Voclosporin: A comprehensive review of its role as a novel ... [pmc.ncbi.nlm.nih.gov]
9. a propensity analysis of the AURA-LV and AURORA 1 ... [pubmed.ncbi.nlm.nih.gov]

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